molecular formula C18H14F3NO2S B3139370 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide CAS No. 477714-13-9

2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide

Cat. No.: B3139370
CAS No.: 477714-13-9
M. Wt: 365.4 g/mol
InChI Key: OPZBRSHYBUOAKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its empirical formula and SMILES string. For a similar compound, “[2-Methoxy-3-(trifluoromethyl)phenyl]methanamine”, the empirical formula is C9H10F3NO and the SMILES string is FC(F)(F)C1=C(OC)C(CN)=CC=C1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, storage temperature, and purity. For a similar compound, “[2-Methoxy-3-(trifluoromethyl)phenyl]methanamine”, the molecular weight is 205.18, it is a solid, and it should be stored at ambient temperature .

Scientific Research Applications

1. Chemical Transformations and Synthesis

The compound 2-methoxy-N-[3-(trifluoromethyl)phenyl]-1-naphthalenesulfinamide is involved in various chemical transformations and synthesis processes. For instance, it is used in the transformation of 4-(methylthio)-1-phenyl-2-(p-tolylsulfonyl)-1,3-butadiene to produce 2-(p-tolylsulfonyl)naphthalene, a reaction facilitated by iodine in acetonitrile or by irradiation with a high-pressure Hg lamp (Matsumoto, Takahashi, & Ogura, 2001). Additionally, the compound is used in the synthesis of novel 1-aryl/heteroaryl substituted 2-(6-methoxy naphthalen-2-yl)propan-1-ones (Pal, Bindu, Reddy Venna, & Dubey, 2007).

2. Crystal Structure Studies

Crystal structure studies are another significant application. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a derivative, was characterized by a single crystal X-ray diffraction study to understand its crystal structure, highlighting the versatility of this compound in facilitating structural chemistry research (Özer, Arslan, VanDerveer, & Külcü, 2009).

3. Photophysical Studies

The photophysical properties of related derivatives have also been explored. A study examined the interaction of similar compounds with Bovine Serum Albumin, using fluorescence spectral data, indicating the compound's utility in biological and photophysical research (Ghosh, Rathi, & Arora, 2016).

4. Non-Linear Optical Applications

Research into non-linear optical (NLO) applications is another area where this compound finds utility. A study synthesized two halo-functionalized crystalline Schiff base compounds, including a derivative, to explore their NLO properties, highlighting potential applications in NLO technologies (Ashfaq et al., 2022).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions. For a similar compound, “2-Methoxy-3-(trifluoromethyl)phenylacetonitrile”, the safety information includes that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methoxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c1-24-16-10-9-12-5-2-3-8-15(12)17(16)25(23)22-14-7-4-6-13(11-14)18(19,20)21/h2-11,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZBRSHYBUOAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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